Supercinnamaldehyde
Description
Contextualization within Indolinone Chemistry and α,β-Unsaturated Carbonyl Systems
Supercinnamaldehyde is structurally characterized by an indolin-2-one scaffold linked to a cinnamaldehyde-like moiety. windows.net This places it within the broad and versatile class of indolinone compounds. The indolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules.
A key feature of this compound is its α,β-unsaturated carbonyl system. windows.net This conjugated system, consisting of a carbon-carbon double bond adjacent to a carbonyl group, is a Michael acceptor. pressbooks.publibretexts.org This makes the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity that is central to the mechanism of action of many compounds containing this motif. pressbooks.publibretexts.org The presence of this reactive group allows this compound to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. researchgate.net This covalent modification can lead to irreversible inhibition of enzyme activity, a desirable characteristic for certain therapeutic applications. biorxiv.org
The combination of the indolinone scaffold and the α,β-unsaturated carbonyl system in this compound creates a molecule with a distinct chemical profile, driving its potent biological effects. windows.net
Historical Perspective on Related Cinnamaldehyde (B126680) Derivatives Research
Research into cinnamaldehyde, the parent compound of the side chain of this compound, has a long history. Cinnamaldehyde was first isolated from cinnamon essential oil in 1834 and synthesized in the laboratory in 1854. wikipedia.org It is the primary component responsible for the characteristic flavor and aroma of cinnamon. wikipedia.orgnih.gov
For decades, research focused on the antimicrobial, antioxidant, and anti-inflammatory properties of cinnamaldehyde and its simple derivatives. nih.govbiocrates.comnih.gov These studies established that the α,β-unsaturated aldehyde functionality is crucial for many of its biological activities. nih.gov In more recent years, the focus has expanded to investigate the potential of cinnamaldehyde derivatives in treating a range of diseases, including cancer and metabolic disorders. biocrates.comnih.gov This has led to the synthesis and evaluation of a vast number of derivatives with modifications to the phenyl ring and the aldehyde group, aiming to enhance potency and selectivity. maynoothuniversity.ie The development of this compound can be seen as a sophisticated extension of this research, integrating the reactive cinnamaldehyde moiety with the drug-like indolinone scaffold to create a novel and potent chemical entity.
Significance of this compound as a Chemical Probe and Lead Compound
The unique reactivity and potent biological activity of this compound make it a valuable tool in chemical biology and a promising lead compound in drug discovery.
As a chemical probe , this compound is used to investigate the function of specific proteins and cellular pathways. windows.netnih.govthermofisher.kr Chemical probes are small molecules with well-defined mechanisms of action that can be used to modulate the activity of a target protein in cells or in vivo. thermofisher.kreddc.sg The ability of this compound to covalently modify its targets makes it particularly useful for identifying and validating drug targets. windows.netresearchgate.net For instance, its use has been instrumental in studying the role of enzymes like tankyrase in cellular signaling pathways. nih.govnih.govuio.no
As a lead compound , this compound represents a starting point for the development of new drugs. windows.neteddc.sgnih.gov Its demonstrated efficacy in preclinical models of cancer has spurred efforts to optimize its structure to improve properties such as selectivity, metabolic stability, and pharmacokinetic profile. researchgate.net The indolinone core and the cinnamaldehyde side chain can be systematically modified to fine-tune the molecule's activity and reduce potential off-target effects. windows.net The goal of such medicinal chemistry efforts is to develop a clinical candidate with an optimal balance of potency, selectivity, and safety.
Interactive Data Table: Properties of this compound and Related Compounds
Structure
2D Structure
Properties
IUPAC Name |
1-methyl-3-(2-oxopropylidene)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(14)7-10-9-5-3-4-6-11(9)13(2)12(10)15/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKBLHCEDVWPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1C2=CC=CC=C2N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017451 | |
| Record name | 1-Methyl-3-(2-oxopropylidene)indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70351-51-8 | |
| Record name | 1-Methyl-3-(2-oxopropylidene)indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Supercinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Structure and Classification of Supercinnamaldehyde
Parent Compound Identification: 1-methyl-3-(2-oxopropylidene)indolin-2-one
In chemical nomenclature, a "parent compound" or "parent structure" refers to the simplest member of a class of compounds from which other derivatives are formally derived by substituting atoms or groups. yourdictionary.comwikipedia.org For Supercinnamaldehyde, the parent compound is 1-methyl-3-(2-oxopropylidene)indolin-2-one . This structure forms the core scaffold upon which analogues and derivatives are based. Research on novel analogues of this compound often refers back to this primary structure as the foundational molecule for synthesizing and evaluating new compounds with potentially enhanced biological activities. wikipedia.org
Classification as a 3-(2-oxoethylidene)indolin-2-one Derivative
This compound belongs to the class of 3-(2-oxoethylidene)indolin-2-one derivatives . This classification is based on the central indolin-2-one ring system, which is substituted at the 3-position with a 2-oxoethylidene group. The indolin-2-one scaffold is a versatile chemical structure found in various compounds with notable biological activities. wikipedia.org For instance, derivatives of this class have been investigated for their potential in chemoprevention due to their ability to induce cytoprotective enzymes and exhibit anti-inflammatory effects. yourdictionary.com Research has explored the synthesis of various analogues of this compound within this class to study their structure-activity relationships. yourdictionary.com
Identification of Key Structural Motifs: Nitrogen-linked α,β-Unsaturated Carbonyl (Michael Acceptor) Moiety
A critical feature of this compound's structure is the presence of a nitrogen-linked α,β-unsaturated carbonyl moiety . This structural motif consists of a carbonyl group conjugated with a carbon-carbon double bond, which is in turn linked to a nitrogen atom within the indolin-2-one ring. This arrangement makes the molecule an electrophilic Michael acceptor . wikipedia.orgunacademy.com
The electrophilic nature of this moiety allows it to react with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins, via a Michael addition reaction. unacademy.comusp.org This reactivity is often linked to the biological effects of this class of compounds. synzeal.com The α,β-unsaturated carbonyl functionality is a key determinant of the molecule's ability to interact with biological targets. usp.orgsynzeal.com Studies on cinnamaldehyde (B126680) and its derivatives have shown that the Michael acceptor activity is crucial for their biological effects, including anti-proliferative and anti-inflammatory properties. Research on analogues of this compound has also highlighted the importance of this Michael acceptor-based scaffold for their observed cytotoxic and anti-inflammatory activities. yourdictionary.comwikipedia.org
Synthetic Strategies and Structural Diversification of Supercinnamaldehyde Analogues
General Synthetic Methodologies for Indolin-2-one Scaffolds
The synthesis of the indolin-2-one core, also known as an oxindole (B195798), can be achieved through various strategic routes, allowing for the construction of diverse molecular architectures. The versatility of these methods is crucial for accessing a wide array of precursors for supercinnamaldehyde and its derivatives.
Common synthetic strategies include:
Condensation Reactions: A prevalent method involves the condensation of indolin-2-one precursors with aldehydes under acidic conditions, often using acetic acid. This approach is fundamental for creating the 3-ylideneindolin-2-one skeleton.
Fischer Indole (B1671886) Synthesis: This classical method can be adapted to produce oxindoles. For instance, the Fischer indole synthesis utilizing hydrazine (B178648) with acetic acid and hydrochloric acid under reflux conditions represents one pathway to the core structure. An "interrupted" version of this reaction has also been developed as a valuable tool for accessing fused indoline (B122111) scaffolds. orgsyn.org
Cobalt-Catalyzed C-H Amidation: Modern synthetic chemistry has introduced robust methods such as the room-temperature synthesis of benzofused lactams like indolin-2-one through cobalt(III)-catalyzed C(sp²)-H amidation. researchgate.net
Intramolecular Cyclization: Another approach starts from compounds like 2-(carboxymethyl)benzoic acid, which can be converted into isocyanates. Subsequent reaction with amines produces urea (B33335) derivatives that undergo base-supported intramolecular cyclization to yield the indolinone derivative. researchgate.net
Reduction of Nitrophenylacetic Acid: The reduction of a 2-nitrophenylacetic acid derivative using reagents like samarium iodide (SmI2) can promote the formation of an oxindole through nitro group reduction and subsequent condensation with the adjacent carboxyl group under neutral conditions. researchgate.net
These methodologies provide a robust toolkit for chemists to construct the foundational indolin-2-one scaffold, which is the starting point for the synthesis of more complex molecules like this compound analogues.
Analog Synthesis and Systematic Structural Modifications
The chemical versatility of the indolin-2-one scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR). oncotarget.com For this compound analogues, this primarily involves the rational design of N-substituent derivatives and the exploration of substitutions at various peripheral positions on the indolin-2-one ring system.
The nitrogen atom at the N-1 position of the indolin-2-one ring is a key handle for structural modification. The rational design of N-substituents aims to modulate the physicochemical and biological properties of the resulting analogues. Research has shown that altering the group at this position can significantly impact the compound's activity. oncotarget.comresearchgate.net
For example, a study on this compound analogues found that introducing specific N-substituents led to compounds with strong cytotoxicity toward human cancer cell lines. oncotarget.com Analogues bearing an N-butyl or an N-benzyl group were identified as particularly potent. oncotarget.comresearchgate.net This highlights a strategic approach where modifying the N-substituent can enhance desired biological effects. The process of N-alkylation can be achieved by reacting the indolin-2-one scaffold with alkyl halides in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF).
The principle of using N-substitution to tune molecular properties is a common strategy in medicinal chemistry. For the related isoindigo scaffold, N,N'-functionalisation is used to prevent π–π stacking and increase solubility, with substituents chosen based on their electronic and steric properties. nih.govd-nb.info This approach of rational design allows for the fine-tuning of the molecule's characteristics for specific applications.
Beyond the N-1 position, the peripheral aromatic ring of the indolin-2-one core and the side chain at the C-3 position offer further opportunities for structural diversification. These positions, designated here as R1 and R2 on the core aromatic ring, can be functionalized to modulate activity, selectivity, and metabolic stability.
Systematic exploration has involved introducing various substituents onto the indolin-2-one phenyl ring. For instance, the introduction of a fluorine atom (e.g., 6-amino-5-fluoroindolin-2-one) can improve metabolic stability. Similarly, chloro-substituted derivatives have also been synthesized and studied. nih.gov
Furthermore, modifications to the exocyclic side chain at the C-3 position are crucial. In a series of 3-(2-oxoethylidene)indolin-2-ones, analogues were synthesized where the propylidene group of the parent SCA was replaced with other functionalities. Notably, 1-methyl-3-(2-oxo-2-phenylethylidene)indolin-2-one was identified as a lead compound in a study exploring chemopreventive potential, demonstrating that substituents on the side chain significantly influence activity. researchgate.net
The synthesis of these peripherally substituted analogues often follows the general condensation methodologies, starting with appropriately substituted indolin-2-one precursors.
Advanced Chromatographic and Spectroscopic Techniques for Analog Characterization
The unambiguous characterization of newly synthesized this compound analogues is essential to confirm their chemical structure, purity, and identity. A suite of advanced chromatographic and spectroscopic techniques is employed for this purpose. nih.govresearchgate.net
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most critical tools for structural elucidation. nih.govnih.gov ¹H NMR helps to determine the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. Specific chemical shifts and coupling constants can confirm the positions of substituents and the stereochemistry (e.g., E/Z isomers) of the exocyclic double bond. nih.gov
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the molecular weight of the synthesized compound, which in turn confirms its elemental composition. researchgate.net
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compounds. dovepress.com For biological assays, a purity of greater than 95% is typically required. dovepress.com Preparative HPLC can also be used for the purification of the synthesized analogues. nih.gov
Column Chromatography: This technique is critical for the purification of reaction mixtures to isolate the desired products from starting materials, by-products, and other impurities.
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of chemical reactions in real-time. orgsyn.orgdovepress.com
Crystallographic Techniques:
X-ray Crystallography: When single crystals of a compound can be grown, X-ray crystallography provides definitive proof of the three-dimensional molecular structure and can resolve any ambiguities in stereochemistry. researchgate.net
Together, these analytical methods provide a comprehensive characterization of the synthesized this compound analogues, ensuring the structural integrity and purity of the compounds for further study.
Molecular Mechanisms of Action of Supercinnamaldehyde
Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Modulation
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a cation channel expressed in nociceptive neurons that detects a wide range of noxious stimuli, including pungent natural compounds and environmental irritants. umd.edu Supercinnamaldehyde is a potent activator of this channel. medchemexpress.comsigmaaldrich.com
Characterization of TRPA1 Activation Dynamics
This compound functions as a powerful TRPA1 agonist, activating the channel with a reported half-maximal effective concentration (EC50) of 0.8 μM. medchemexpress.comsigmaaldrich.com Its activation of TRPA1 is more potent than that of cinnamaldehyde (B126680). umd.edu The activation process involves the opening of the ion channel, which leads to an influx of cations and subsequent depolarization of the neuron, signaling the presence of a potentially damaging stimulus. umd.edusigmaaldrich.com Many compounds that activate TRPA1 are electrophiles capable of reacting with cysteine residues. umd.edu The mechanism is believed to involve the covalent binding of electrophilic compounds to the channel protein. nih.gov
| Compound | Reported EC50 for TRPA1 Activation (μM) | Cell Type |
|---|---|---|
| This compound | 0.8 | Not Specified |
| Cinnamaldehyde | 60.2 - 97.5 | DRG Neurons / HEK293 cells |
| Allyl isothiocyanate (AITC) | 2.7 - 115.3 | HEK293 cells / DRG Neurons |
This table presents a comparison of the potency of this compound and other known TRPA1 activators. Data is compiled from multiple sources. medchemexpress.comsigmaaldrich.comresearchgate.netnanion.de
Investigation of Covalent Modification of Cysteine Residues within TRPA1
The activation of TRPA1 by electrophilic compounds like this compound occurs through the covalent modification of cysteine residues located in the N-terminal cytoplasmic domain of the channel protein. umd.edumedchemexpress.comnih.gov As an α,β-unsaturated carbonyl compound, this compound can react with the thiol groups of cysteines via a Michael addition. umd.edunih.gov This covalent modification induces a conformational change that opens the channel. nih.govnih.gov While multiple cysteines are present, studies have identified a subset of these as being critical for channel function and activation by various electrophiles. umd.edu This irreversible binding can result in sustained channel activation, providing a rapid signal of potential tissue damage. umd.edusigmaaldrich.com
Chemopreventive and Cytoprotective Signaling Pathways
This compound also engages cellular defense mechanisms, particularly those orchestrated by the Nrf2 transcription factor. This pathway is a master regulator of the antioxidant response, protecting cells from oxidative stress and contributing to chemoprevention. aacrjournals.orgresearchgate.net
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Induction
The Nrf2 pathway is a primary target for the bioactivity of this compound. aacrjournals.org The induction of this pathway leads to the coordinated upregulation of a suite of cytoprotective genes. aacrjournals.orgresearchgate.net Studies using an Antioxidant Response Element (ARE)-luciferase reporter gene assay demonstrated that supercinnamaldehydes are effective inducers of ARE-mediated gene expression. aacrjournals.org One this compound compound showed a nearly nine-fold induction at 20 µM, which was more potent than the approximate six-fold induction observed with 40 µM of cinnamaldehyde. aacrjournals.orgresearchgate.net
Dissection of Keap1 Inhibition Mechanisms
Under normal conditions, the activity of Nrf2 is suppressed by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for degradation by the proteasome. unc.edumdpi.complos.org Electrophilic compounds, including this compound and its parent compound cinnamaldehyde, can activate Nrf2 by reacting with specific, highly reactive cysteine residues on Keap1. unc.edunih.gov This covalent modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2 and mediate its ubiquitination. mdpi.comnih.gov Cysteine 151 (Cys151) in the BTB domain of Keap1 has been identified as a key sensor for electrophiles, and its modification can lead to the dissociation of the Keap1-Cul3 complex required for Nrf2 degradation. nih.gov This inhibition of Keap1 allows Nrf2 to escape degradation, stabilize, and accumulate in the nucleus. unc.edumdpi.com Research using Keap1-knockout cells showed little induction of Nrf2 by selected supercinnamaldehydes, confirming that Keap1 is a primary target. aacrjournals.org
Elucidation of Antioxidant Response Element (ARE)-Mediated Gene Expression
Once stabilized and translocated to the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence present in the promoter regions of its target genes. mdpi.comnih.govuniprot.org Nrf2 must form a heterodimer with small Maf proteins to bind to the ARE and initiate gene transcription. mdpi.commdpi.com This binding activates the expression of a broad range of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes. nih.govijmrhs.com
Key Nrf2 target genes that are induced following activation include:
Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, exerting potent antioxidant and anti-inflammatory effects. ijmrhs.comnih.gov
NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and their derivatives, preventing them from generating reactive oxygen species. ijmrhs.comnih.gov
Glutathione (B108866) S-transferases (GSTs): A family of enzymes that conjugate xenobiotics with glutathione, facilitating their detoxification and excretion. ijmrhs.com
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione, a major intracellular antioxidant. ijmrhs.comuni-regensburg.de
Activation of Phase 2 Detoxification Enzymes
The induction of cytoprotective phase 2 enzymes is a recognized strategy for cancer prevention. researchgate.netaacrjournals.org These enzymes play a critical role in detoxifying xenobiotics and endogenous compounds that could otherwise lead to cellular damage. scielo.br Phase 2 reactions involve the conjugation of reactive metabolites with hydrophilic molecules, facilitating their excretion from the body. nih.govwikipedia.org Key enzymes in this process include UDP-glucuronosyltransferases (UGTs), glutathione S-transferases (GSTs), and others. scielo.brupol.czmdpi.com
Supercinnamaldehydes have been identified as potent inducers of these phase 2 enzymes through the activation of the Keap1/Nrf2/Antioxidant Response Element (ARE) pathway. researchgate.netaacrjournals.org In studies using an ARE-luciferase reporter gene assay in human embryonic kidney (HEK293) cells, supercinnamaldehydes demonstrated a significant ability to induce ARE-mediated gene expression. aacrjournals.org One particular this compound compound produced an almost nine-fold induction at a concentration of 20 µM, which was superior to the approximate six-fold induction observed with 40 µM of trans-cinnamaldehyde. aacrjournals.org
The involvement of the Keap1/Nrf2 pathway was further substantiated in studies using mouse embryonic fibroblasts (MEFs). aacrjournals.org Marked induction of Nrf2 and phase 2 enzymes by selected supercinnamaldehydes was observed in wild-type MEFs. aacrjournals.org Conversely, this induction was significantly diminished in Keap1-knockout MEFs, indicating that the compounds' mechanism of action is, at least in part, dependent on targeting the Keap1/Nrf2/ARE pathway. aacrjournals.org This process allows the transcription factor Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of a battery of cytoprotective genes. researchgate.net
Anti-inflammatory Signal Transduction Pathways
Chronic inflammation is closely linked with the pathogenesis of various diseases, including cancer. researchgate.netaacrjournals.org Supercinnamaldehydes exhibit significant anti-inflammatory properties by modulating key signaling pathways that regulate the inflammatory response. researchgate.net
The Nuclear Factor Kappa-B (NF-κB) signaling pathway is a central regulator of inflammation. nih.govresearcher.life Supercinnamaldehydes have been shown to exert a suppressive effect on this pathway. aacrjournals.orgtargetmol.com This inhibition is a crucial component of their anti-inflammatory activity. researchgate.net The mechanism of suppression involves preventing the degradation of Inhibitor of κB-α (IκB-α), a protein that sequesters NF-κB in the cytoplasm, thereby inhibiting its activation and translocation to the nucleus where it would otherwise promote the expression of pro-inflammatory genes. researchgate.net
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages. researchgate.netnih.govffhdj.com Supercinnamaldehydes have demonstrated a strong capacity to counteract LPS-induced inflammatory responses. researchgate.netaacrjournals.org
Nitric oxide (NO) is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS). In studies evaluating the anti-inflammatory properties of supercinnamaldehydes, researchers induced inflammatory conditions in mouse macrophage-like cells (RAW264.7) with LPS and measured the subsequent production of NO. aacrjournals.org The results showed that supercinnamaldehydes with high ARE-inducing activity also effectively inhibited NO generation. aacrjournals.org The most potent this compound compound inhibited NO production with an IC50 value of 4.63 µM. researchgate.netaacrjournals.org This was significantly more potent than its parent compound, trans-cinnamaldehyde, which had an IC50 of 34.45 µM for NO inhibition. researchgate.netaacrjournals.org
In addition to inhibiting the activity of NO, supercinnamaldehydes also suppress the expression of the enzymes responsible for producing key inflammatory mediators. researchgate.netaacrjournals.org Immunoblotting analysis has revealed that these compounds inhibit the LPS-induced upregulation of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the mRNA and protein levels. researchgate.netmedchemexpress.comnih.gov By downregulating the expression of iNOS and COX-2, supercinnamaldehydes effectively reduce the production of nitric oxide and prostaglandins, respectively, thereby mitigating the inflammatory cascade. researchgate.net
Table 1: Summary of Research Findings on this compound's Mechanisms of Action
Mechanism Investigated Model System Key Finding Reference Activation of Phase 2 Detoxification Enzymes (ARE Induction) Human Embryonic Kidney (HEK293) cells A potent this compound showed ~9-fold ARE induction at 20 µM, compared to ~6-fold for trans-cinnamaldehyde at 40 µM. scielo.br Confirmation of Nrf2 Pathway Wild-type and Keap1-knockout Mouse Embryonic Fibroblasts (MEFs) Induction of Nrf2 and phase 2 enzymes was observed in wild-type MEFs but was minimal in Keap1-knockout MEFs. scielo.br NF-κB Signaling Suppression Cell-based assays Observed a suppressive effect on the NF-κB signaling pathway, partly by preventing IκB-α degradation. [1, 3] Inhibition of Nitric Oxide (NO) Production LPS-stimulated RAW264.7 macrophage-like cells The most potent compound inhibited NO production with an IC50 of 4.63 µM. [1, 3] Downregulation of iNOS and COX-2 LPS-stimulated RAW264.7 macrophage-like cells Inhibited the LPS-induced upregulation of iNOS and COX-2 at mRNA and protein levels. [1, 3] Cytotoxicity Human HCT 116 colorectal and MCF-7 breast carcinoma cells This compound analogs were found to be strongly cytotoxic to cancer cells. nih.gov Anticancer Mechanism Cell-based and in vitro enzyme assays Inhibits thioredoxin reductase (TrxR), leading to oxidative stress, activation of ASK1, p38, and JNK MAPK pathways, and ultimately apoptosis. nih.gov
Modulation of Lipopolysaccharide (LPS)-Induced Inflammatory Mediators
Anticancer Mechanisms and Cytotoxicity Pathways
This compound and its analogs exhibit direct anticancer activity through the induction of cytotoxicity in cancer cells. nih.gov Studies have shown that certain analogs are strongly cytotoxic towards human colorectal carcinoma (HCT 116) and breast carcinoma (MCF-7) cells. nih.govcam.ac.uk The underlying mechanism is complex, initiating with the specific inhibition of a key antioxidant enzyme and culminating in programmed cell death. nih.gov
A primary target of these compounds is the enzyme thioredoxin reductase (TrxR). nih.gov Supercinnamaldehydes, which contain a Michael acceptor moiety, selectively target the selenocysteine (B57510) (Sec) residue within the highly accessible C-terminal active site of TrxR. nih.gov This inhibition of TrxR disrupts the cellular redox balance, leading to the oxidation of thioredoxin (Trx) and a subsequent increase in oxidative stress. nih.gov
This state of heightened oxidative stress triggers a signaling cascade beginning with the activation of Apoptosis Signal-regulating Kinase 1 (ASK1). nih.gov Activated ASK1 then phosphorylates and activates downstream targets in the mitogen-activated protein kinase (MAPK) signaling pathways, specifically p38 and JNK. nih.gov The activation of the p38 and JNK MAPK pathways ultimately initiates apoptotic cell death. nih.gov The induction of apoptosis is confirmed by the appearance of apoptotic markers, including the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspase-3. nih.govcam.ac.uk This targeted disruption of the TrxR system and subsequent induction of oxidative stress-mediated apoptosis highlights a significant pathway for the anticancer effects of this compound-based compounds. nih.gov
Table 2: List of Mentioned Compounds and Proteins
Thioredoxin Reductase (TrxR) Inhibitory Activity
This compound and its analogs have been identified as potent inhibitors of thioredoxin reductase (TrxR), a key enzyme in the thioredoxin (Trx) system. nih.govbg.ac.rsresearcher.lifenih.govresearchgate.netoncotarget.com This inhibitory action is largely attributed to the electrophilic nature of the α,β-unsaturated carbonyl group (a Michael acceptor) present in the structure of these compounds. nih.govbg.ac.rsresearcher.lifeoncotarget.com The thioredoxin system, which also includes thioredoxin and NADPH, is a crucial antioxidant system in mammalian cells, responsible for maintaining redox homeostasis and supporting cell proliferation and survival. mdpi.comnih.govmdpi.com
Specificity of Targeting Selenocysteine Residues in TrxR
The selectivity of this compound and its derivatives towards TrxR is mediated by their specific targeting of the selenocysteine (Sec) residue located in the highly accessible C-terminal active site of the enzyme. nih.govbg.ac.rsresearcher.lifenih.gov TrxR is a seleno-flavoprotein, and this unique amino acid residue is highly reactive and susceptible to electrophilic attack. nih.govresearcher.life The covalent modification of this Sec residue by this compound leads to the irreversible inhibition of TrxR activity. nih.govresearcher.life This targeted interaction is a key factor in the compound's mechanism of action. nih.govresearcher.life
Comparative Analysis of Selectivity Against Related Antioxidant Enzymes (Glutathione Reductase, Thioredoxin, Glutathione Peroxidase)
Studies have demonstrated the selective inhibitory action of this compound analogs on TrxR over other related antioxidant enzymes. nih.govbg.ac.rsresearcher.lifenih.govresearchgate.net Specifically, these compounds show a pronounced selectivity for TrxR when compared to glutathione reductase (GR), thioredoxin (Trx), and glutathione peroxidase (GPx). nih.govbg.ac.rsresearcher.lifenih.govresearchgate.net The glutathione system, comprising glutathione, glutathione reductase, and glutathione peroxidase, represents the other major cellular thiol antioxidant system. nih.govmdpi.com The preferential inhibition of TrxR suggests that the unique properties of its active site, particularly the accessible selenocysteine residue, make it a more favorable target for these indolin-2-one based compounds compared to the active sites of GR, Trx, and GPx. nih.govbg.ac.rsresearcher.lifenih.gov
Induction of Oxidative Stress via Thioredoxin Oxidation
The inhibition of TrxR by this compound disrupts the normal functioning of the thioredoxin system. nih.govbg.ac.rsresearcher.liferesearchgate.net TrxR is responsible for reducing oxidized thioredoxin (Trx-S2) back to its active reduced form (Trx-(SH)2). mdpi.com When TrxR is inhibited, the regeneration of reduced Trx is impaired, leading to an accumulation of oxidized Trx. nih.govresearchgate.net This shift in the cellular redox balance results in increased levels of reactive oxygen species (ROS) and a state of oxidative stress. nih.govnih.govnih.gov The reliance of cancer cells on a robust antioxidant system to counteract their inherently high levels of ROS makes them particularly vulnerable to TrxR inhibitors like this compound. nih.gov
Activation of Apoptosis Signal-Regulating Kinase 1 (ASK1)-Dependent Pathways
The accumulation of oxidized thioredoxin, a direct consequence of TrxR inhibition, plays a crucial role in activating downstream signaling pathways. nih.gov In its reduced state, thioredoxin binds to and inhibits Apoptosis Signal-Regulating Kinase 1 (ASK1). nih.gov However, when Trx becomes oxidized, it dissociates from ASK1, leading to the activation of this kinase. nih.govbg.ac.rsresearcher.life The activation of ASK1 is a critical link between the initial TrxR inhibition and the subsequent induction of apoptosis. nih.govbg.ac.rsresearcher.life
Involvement of Mitogen-Activated Protein Kinase (MAPK) Signaling (p38, JNK)
Once activated, ASK1 triggers the downstream mitogen-activated protein kinase (MAPK) signaling cascades, specifically the p38 and c-Jun N-terminal kinase (JNK) pathways. nih.govbg.ac.rsresearcher.lifeoncotarget.com These pathways are often referred to as stress-activated protein kinases and are primarily activated by environmental and genotoxic stressors. frontiersin.org The activation of p38 and JNK signaling is a well-documented consequence of ASK1 activation and plays a pivotal role in mediating cellular stress responses, including apoptosis. nih.govbg.ac.rsresearcher.lifefrontiersin.orgnih.gov
Other Investigated Biological Pathways (e.g., Oxidative Phosphorylation-Related Mechanisms)
Beyond its more extensively studied effects, this compound has been investigated for its influence on other crucial biological pathways, including those related to cellular energy metabolism and stress responses. Research in these areas, while not as comprehensive, provides valuable insights into the broader mechanistic profile of this compound. The following subsections detail the current understanding of this compound's impact on oxidative phosphorylation-related mechanisms and other significant biological signaling cascades.
Oxidative Phosphorylation-Related Mechanisms
Direct and detailed studies specifically elucidating the step-by-step interaction of this compound with the components of the oxidative phosphorylation electron transport chain are limited. However, available research on this compound and its analogs suggests an indirect influence on this vital cellular process, primarily through the modulation of mitochondrial function and integrity.
Some anticancer agents with structures related to this compound have been shown to significantly decrease mitochondrial membrane potential. medchemexpress.com The mitochondrial membrane potential is the driving force for ATP synthesis via oxidative phosphorylation, and its dissipation can impair this process. While not a direct measure of interaction with the electron transport chain, a reduction in membrane potential points to a potential disruption of the proton gradient necessary for ATP synthase to function.
Furthermore, studies investigating cellular stress have provided correlational evidence. For instance, in a high-throughput screening, this compound demonstrated a protective effect against paraquat-induced toxicity at lower concentrations, though it became toxic at higher doses. biorxiv.org Paraquat (B189505) toxicity is intrinsically linked to mitochondrial function, as the mitochondrion is a primary site for its redox cycling, which generates toxic superoxide (B77818) radicals. The protective effect of this compound could imply a modulation of mitochondrial activity, which in turn would be linked to the processes of oxidative phosphorylation.
It is noteworthy that some compounds identified as protectors against paraquat toxicity are known mitochondrial toxins themselves, suggesting that a mild impairment of mitochondrial function could, under certain circumstances, confer a protective advantage. biorxiv.org This raises the possibility that this compound's effects on mitochondrial bioenergetics are complex and concentration-dependent.
Interactive Table: Effects of Selected Compounds on Mitochondrial Parameters
| Compound | Observed Effect | Cell Line/Model | Reference |
|---|---|---|---|
| Anticancer agent 83 (analog structure) | Reduces mitochondrial membrane potential | Leukemia cells | medchemexpress.com |
| Anticancer agent 58 (analog structure) | Significantly decreases mitochondrial membrane potential | A549 and T24 cancer cells | medchemexpress.com |
| This compound | Provided substantial protection against Paraquat toxicity at low doses | Not specified | biorxiv.org |
Other Investigated Biological Pathways
Nrf2 Antioxidant Response Pathway:
This compound and its analogs have been identified as potent inducers of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. biorxiv.orgtargetmol.comresearchgate.net Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, often referred to as phase 2 enzymes. researchgate.netaacrjournals.org Under basal conditions, Nrf2 is kept at low levels by its repressor, Kelch-like ECH-associated protein 1 (Keap1). biorxiv.org
Studies have shown that this compound derivatives can induce the expression of Nrf2-dependent genes in mouse embryonic fibroblasts. researchgate.net This induction was abrogated in cells lacking Keap1, suggesting that the mechanism of action involves targeting the Keap1-Nrf2 system. aacrjournals.org The activation of this pathway leads to an enhanced cellular defense against oxidative stress. biorxiv.orgresearchgate.net
Thioredoxin Reductase Inhibition:
A significant finding is the ability of this compound analogs to strongly inhibit the enzyme thioredoxin reductase (TrxR). nih.govnih.gov The thioredoxin system, which includes TrxR, thioredoxin (Trx), and NADPH, is a major cellular antioxidant system. nih.govoncotarget.com TrxR is a selenoenzyme with a highly accessible C-terminal active site containing a selenocysteine residue, which is the target for inhibition by the electrophilic Michael acceptor moiety present in these compounds. nih.govnih.gov
The inhibition of TrxR leads to the oxidation of Trx, an increase in cellular oxidative stress, and the activation of apoptosis signal-regulating kinase 1 (ASK1). nih.govnih.gov This cascade further activates downstream signaling pathways like p38 and JNK mitogen-activated protein kinase (MAPK), ultimately leading to apoptosis, as evidenced by PARP cleavage and caspase-3 activation. nih.gov The selectivity for TrxR over other related enzymes like glutathione reductase has been noted. nih.gov
Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Activation:
This compound is a well-documented and potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, with an EC50 value of 0.8 μM. medchemexpress.comsigmaaldrich.commedchemexpress.com TRPA1 is a non-selective cation channel primarily expressed in nociceptive sensory neurons and is involved in sensing pain, cold, and irritant chemicals. sigmaaldrich.com
The activation of TRPA1 by this compound occurs through the covalent modification of cysteine residues within the ion channel. medchemexpress.comsigmaaldrich.com The electrophilic nature of this compound allows it to form adducts with the sulfhydryl groups of these cysteine residues, leading to channel opening and subsequent cellular signaling. nih.gov
Interactive Table: Activity of this compound on Various Biological Pathways
| Pathway/Target | Effect | Mechanism | EC50/IC50 | Reference |
|---|---|---|---|---|
| Nrf2 Pathway | Induction/Activation | Targets the Keap1/Nrf2/ARE pathway | Not specified | researchgate.netaacrjournals.org |
| Thioredoxin Reductase (TrxR) | Inhibition | Targets the selenocysteine residue in the active site | Not specified | nih.govnih.gov |
| TRPA1 Channel | Activation | Covalent modification of cysteine residues | 0.8 μM | medchemexpress.comsigmaaldrich.com |
Structure Activity Relationship Sar and Mechanistic Elucidation Studies
Correlation Between Michael Acceptor Moiety Electrophilicity and Biological Activity
The biological activity of supercinnamaldehyde and its parent compound, cinnamaldehyde (B126680), is intrinsically linked to the presence of an α,β-unsaturated carbonyl group, which functions as a Michael acceptor. maynoothuniversity.iemdpi.comresearchgate.netju.edu.jo This electrophilic moiety can react with nucleophiles, such as the thiol groups of cysteine residues in proteins, via a Michael-type addition. researchgate.netnih.gov This covalent modification of target proteins is believed to be a primary mechanism driving the biological effects of these compounds. maynoothuniversity.ienih.gov
The electrophilicity of the Michael acceptor is a critical determinant of biological activity. Studies on cinnamaldehyde analogs have shown a correlation between increased electrophilicity and enhanced biological effects, including antibacterial and antiproliferative activities. maynoothuniversity.ie For instance, the introduction of electron-withdrawing groups to the cinnamaldehyde structure can enhance its electrophilic nature, leading to increased potency. researchgate.net This principle is also applicable to this compound derivatives, where the reactivity of the α,β-unsaturated carbonyl system is crucial for their cytotoxic effects. nih.gov The electrophilic nature of this pharmacophore allows these compounds to target and inhibit key cellular enzymes, such as thioredoxin reductase. nih.govnih.gov
Influence of N-Substituents on Cytotoxicity and Thioredoxin Reductase Inhibition
The substitution pattern on the nitrogen atom of the indolin-2-one ring in this compound analogs significantly influences their cytotoxicity and ability to inhibit thioredoxin reductase (TrxR). nih.gov TrxR is a key enzyme in cellular redox homeostasis, and its inhibition can lead to increased oxidative stress and apoptosis in cancer cells. nih.govnih.gov
Research has demonstrated that modifying the N-substituent can dramatically alter the biological activity of this compound derivatives. For example, analogs bearing N-butyl and N-benzyl substituents have shown potent cytotoxic effects against human colorectal and breast carcinoma cells. nih.gov This enhanced cytotoxicity correlates with their strong inhibitory activity against TrxR. nih.gov The nature of the N-substituent likely influences factors such as cell permeability, intracellular localization, and the orientation of the molecule within the active site of TrxR, thereby modulating its inhibitory potency. The selective targeting of TrxR by these compounds is attributed to the electrophilicity of the Michael acceptor moiety, which preferentially reacts with the selenocysteine (B57510) (Sec) residue in the C-terminal active site of the enzyme. nih.gov
Table 1: Effect of N-Substituents on the Biological Activity of this compound Analogs
| Compound | N-Substituent | Cytotoxicity (Cell Line) | TrxR Inhibition |
|---|---|---|---|
| 1 | Methyl | Weak | Weak |
| 4 | Butyl | Strong (HCT 116, MCF-7) | Strong |
| 5 | Benzyl | Strong (HCT 116, MCF-7) | Strong |
Data sourced from a study on indolin-2-one compounds. nih.gov
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. royalsocietypublishing.orgnih.gov This methodology has been successfully applied to cinnamaldehyde derivatives to predict their antifungal and anticancer activities, providing a theoretical framework for the design of novel, more potent analogs. nih.govresearchgate.netresearchgate.net
QSAR studies on cinnamaldehyde derivatives have identified key molecular descriptors that influence their biological activity. nih.gov These descriptors can include electronic properties, steric factors, and lipophilicity. For instance, in the context of antifungal activity, QSAR models have been developed with high correlation coefficients (R²) for predicting the efficacy of cinnamaldehyde compounds against wood-decaying fungi. nih.govresearchgate.net These models can then be used to virtually screen new, unsynthesized compounds, prioritizing those with the highest predicted activity for synthesis and biological evaluation. royalsocietypublishing.org The application of QSAR has also been explored for predicting the anticancer activity of cinnamaldehyde derivatives, further highlighting its utility in drug discovery. nih.govresearchgate.net
Table 2: Statistical Parameters of QSAR Models for Cinnamaldehyde Derivatives Against Wood-Decaying Fungi
| Fungi | R² | F-value | s² |
|---|---|---|---|
| Trametes versicolor | 0.910 | 35.32 | 0.0093 |
| Gloeophyllum trabeum | 0.926 | 43.95 | 0.0049 |
Data from a QSAR study on cinnamaldehyde compounds. nih.gov
Computational Analysis of Structure-Biological Activity Relationships (e.g., Density Functional Theory)
Computational methods, particularly Density Functional Theory (DFT), have provided valuable insights into the structure-biological activity relationships of cinnamaldehyde and its derivatives. maynoothuniversity.ienih.govresearchgate.net DFT calculations can be used to determine various molecular properties, such as electronic structure, conformational preferences, and reactivity, which are crucial for understanding their biological actions. researchgate.net
DFT studies have been employed to analyze the stability and antioxidant potential of cinnamaldehyde analogs. nih.gov For instance, computer simulations have shown that compounds like 2-methoxycinnamaldehyde (B72128) and 2-benzyloxycinnamaldehyde exhibit high stability and antioxidant potential. nih.gov Furthermore, DFT analysis has been used to investigate the conformational preferences of cinnamaldehyde, revealing that the s-trans conformer is more stable. researchgate.net Such computational analyses, often combined with experimental data, help to elucidate the relationship between the chemical structure of these compounds and their observed biological effects, such as their ability to protect against oxidative stress-induced muscle atrophy. nih.govresearchgate.net This deeper understanding at the molecular level facilitates the rational design of new derivatives with improved therapeutic properties.
Advanced Research Methodologies and Experimental Models in Supercinnamaldehyde Research
In Vitro Cell Culture Models for Mechanistic Investigations
Cell culture models are fundamental tools for dissecting the cellular and molecular pathways affected by supercinnamaldehyde. Specific cell lines are chosen for their unique characteristics, which allow researchers to study distinct aspects of the compound's effects, from gene regulation to its impact on cancer cell viability.
Human Embryonic Kidney Cells (HEK293) for ARE Reporter Assays
Human Embryonic Kidney (HEK293) cells are a widely used cell line in biomedical research, in part due to their high transfectability, making them ideal for reporter gene assays. praxilabs.comnih.gov In the context of this compound research, HEK293 cells are instrumental in evaluating the compound's ability to activate the Antioxidant Response Element (ARE). researchgate.netaacrjournals.org The ARE is a critical regulatory element in the promoter region of genes encoding phase 2 detoxifying and antioxidant enzymes. signosisinc.com
To assess this, researchers utilize an ARE-luciferase reporter gene assay. In this system, HEK293 cells are stably or transiently transfected with a plasmid containing the firefly luciferase gene under the control of ARE sequences. signosisinc.comnih.govnih.gov When these cells are treated with a compound that activates the Nrf2 pathway, Nrf2 translocates to the nucleus and binds to the ARE, driving the expression of the luciferase reporter gene. The resulting light emission can be quantified to measure the extent of ARE activation.
Studies have demonstrated that this compound compounds are potent inducers of ARE-mediated gene expression in HEK293 cells. In one such study, a novel this compound derivative was found to cause an almost nine-fold increase in ARE transcriptional activity at a concentration of 20 µM. aacrjournals.org This was significantly more potent than its parent compound, trans-cinnamaldehyde, which produced a six-fold induction at a higher concentration of 40 µM. aacrjournals.org These findings from ARE reporter assays in HEK293 cells are pivotal in screening and identifying potent chemopreventive agents. researchgate.netaacrjournals.org
| Cell Line | Assay | Key Finding | Reference |
| HEK293 | ARE-Luciferase Reporter Assay | A this compound compound induced ARE activity by nearly 9-fold at 20 µM. | aacrjournals.org |
| HEK293 | ARE-Luciferase Reporter Assay | Supercinnamaldehydes were shown to be potent inducers of ARE-mediated gene expression. | researchgate.net |
Mouse Macrophage-like Cells (RAW264.7) for Anti-inflammatory Studies
The RAW264.7 cell line, derived from murine macrophages, is a standard model for investigating inflammation and screening for anti-inflammatory compounds. researchgate.net These cells can be stimulated with agents like lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce an inflammatory response characterized by the production of mediators such as nitric oxide (NO). nih.govmdpi.com
In this compound research, RAW264.7 cells are used to evaluate the compound's anti-inflammatory potential. The assay typically involves treating the cells with LPS to induce inflammation and then co-treating them with various concentrations of this compound. The inhibitory effect is quantified by measuring the concentration of NO in the cell culture medium, often using the Griess reagent. researchgate.netaacrjournals.org
Research has shown a strong correlation between the ARE-inducing activity of supercinnamaldehydes and their anti-inflammatory effects. aacrjournals.org Compounds that were potent ARE activators also demonstrated significant inhibition of NO production in LPS-stimulated RAW264.7 cells. researchgate.net For instance, the most potent this compound compound identified in one study inhibited NO production with an IC50 value of 4.63 µM, which was substantially lower than the IC50 of 34.45 µM for trans-cinnamaldehyde. aacrjournals.org Further molecular analysis using immunoblotting revealed that these compounds also suppressed the LPS-induced upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. aacrjournals.org
| Cell Line | Experimental Setup | Key Finding | IC50 Value | Reference |
| RAW264.7 | LPS-induced inflammation, Nitric Oxide (NO) measurement | The most potent this compound inhibited NO production significantly. | 4.63 µM | aacrjournals.org |
| RAW264.7 | LPS-induced inflammation, Nitric Oxide (NO) measurement | Compounds with high ARE-induction activity also had low IC50 values for NO inhibition. | Low µM range | researchgate.net |
Genetically Modified Mouse Embryonic Fibroblasts (Keap1+/+ and Keap1−/− MEFs)
To definitively establish the role of the Keap1-Nrf2 pathway in the action of this compound, researchers employ genetically modified mouse embryonic fibroblasts (MEFs). nih.govmdpi.com These include wild-type (Keap1+/+) cells, which have a functional Keap1 protein, and Keap1-knockout (Keap1−/−) cells, which lack the Keap1 protein. nih.gov Keap1 is a critical negative regulator of Nrf2; it targets Nrf2 for degradation under basal conditions. plos.orgekb.eg In Keap1−/− cells, Nrf2 is constitutively active. nih.gov
By comparing the effects of this compound in both Keap1+/+ and Keap1−/− MEFs, scientists can determine if the compound's activity is dependent on Keap1. Studies have shown that selected this compound compounds lead to a marked induction of Nrf2 and its downstream phase 2 enzymes in wild-type MEFs. aacrjournals.org However, in Keap1-knockout MEFs, this induction is significantly diminished. aacrjournals.org This differential response strongly suggests that supercinnamaldehydes exert their effects, at least in part, by targeting the Keap1-Nrf2 pathway, likely by modifying cysteine residues on Keap1, which prevents it from promoting Nrf2 degradation. aacrjournals.org
Human Colorectal Carcinoma (HCT 116) and Breast Carcinoma (MCF-7) Cell Lines
The potential of this compound as an anticancer agent is investigated using various cancer cell lines, including HCT 116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma). ekb.egnih.gov HCT 116 is a well-characterized colon cancer cell line often used in cancer research and for drug screening. mdpi.com MCF-7 is one of the most studied breast cancer cell lines, notably because it expresses estrogen receptors, making it a valuable model for hormone-responsive breast cancer. mdpi.comwindows.net
Studies on a class of compounds known as indolin-2-ones, which includes this compound, have demonstrated their cytotoxic effects against these cancer cell lines. researchgate.net Analogs of this compound bearing N-butyl and N-benzyl substituents were found to be particularly potent, exhibiting strong cytotoxicity towards both HCT 116 and MCF-7 cells. researchgate.net The anti-proliferative effects of these compounds have been linked to their ability to inhibit the enzyme thioredoxin reductase (TrxR). nih.gov A strong correlation was observed between the cytotoxicity of these compounds in HCT 116 cells and their TrxR inhibitory activity. nih.gov For example, two lead compounds showed significantly lower half-maximal lethal concentrations (LC50) in HCT 116 cells compared to normal human lung fibroblasts (MRC-5), suggesting a degree of selectivity for cancer cells. nih.gov
| Cell Line | Compound Type | Key Finding | LC50 Value (Compound 4 in HCT 116) | LC50 Value (Compound 5 in HCT 116) | Reference |
| HCT 116 | Indolin-2-one (SCA analog) | Strong cytotoxicity linked to TrxR inhibition. | 9.7 ± 0.2 µM | 9.4 ± 0.3 µM | nih.gov |
| MCF-7 | Indolin-2-one (SCA analog) | Strong cytotoxicity observed. | Not specified | Not specified | researchgate.net |
| MRC-5 (Normal) | Indolin-2-one (SCA analog) | Higher LC50 compared to cancer cells, indicating selectivity. | 25.5 ± 2.7 µM | 22.7 ± 2.4 µM | nih.gov |
Skeletal Muscle Cell Models (e.g., C2C12 Myotubes) for Oxidative Stress Studies
The C2C12 cell line, derived from mouse myoblasts, is a versatile model for studying skeletal muscle biology. nih.gov These cells can be differentiated into myotubes, which resemble mature muscle fibers, making them suitable for investigating processes like muscle atrophy and the cellular response to oxidative stress. medchemexpress.comthelifesciencesmagazine.com Oxidative stress is implicated in various muscle pathologies, and the Nrf2 pathway is a key defense mechanism. plos.orgfrontiersin.org
While direct studies on this compound in C2C12 cells are limited, extensive research on its parent compound, trans-cinnamaldehyde, provides a strong rationale for using this model. Studies have shown that trans-cinnamaldehyde can protect C2C12 myoblasts from LPS-induced oxidative stress by activating the Nrf2/heme oxygenase-1 (HO-1) signaling pathway and inhibiting ROS-producing enzymes. medsci.org Given that this compound is a potent Nrf2 activator, the C2C12 model is highly relevant for future investigations into its potential to mitigate oxidative stress in skeletal muscle, which is a contributing factor to conditions like cachexia and sarcopenia. mdpi.com
Biochemical and Molecular Biology Assays
A range of biochemical and molecular biology assays are employed to provide a detailed picture of this compound's interactions within the cell. These techniques are essential for confirming the findings from cell culture models and for elucidating the precise molecular mechanisms.
Commonly used molecular biology techniques include:
Polymerase Chain Reaction (PCR): Used to amplify specific DNA sequences, often as a prelude to cloning or for quantifying gene expression levels (as in quantitative PCR or qPCR). praxilabs.comnews-medical.net
Gel Electrophoresis: A fundamental technique to separate DNA, RNA, or proteins based on their size and charge, allowing for analysis and purification. thelifesciencesmagazine.comnews-medical.net
Immunoblotting (Western Blotting): This technique is crucial for detecting and quantifying specific proteins. In this compound research, it has been used to measure the induction of Nrf2 and phase 2 enzymes, as well as the suppression of inflammatory proteins like iNOS and COX-2. aacrjournals.org
Key biochemical assays in this compound research include:
Luciferase Reporter Assays: As described for HEK293 cells, this assay measures the activation of specific transcription factors and signaling pathways. nih.gov
Nitric Oxide (NO) Assay: The Griess assay is a common colorimetric method used to quantify nitrite (B80452) levels in the supernatant of cell cultures (like RAW264.7) as an indicator of NO production and inflammation. researchgate.netaacrjournals.org
Thioredoxin Reductase (TrxR) Inhibition Assays: Since TrxR is a key target of this compound, assays are performed to measure the compound's effect on the enzyme's activity. nih.gov This can be done using purified TrxR and measuring the oxidation of NADPH in the presence of the compound. Studies have shown that this compound and its analogs are irreversible inhibitors of TrxR, likely targeting the enzyme's active site, which contains a reactive selenocysteine (B57510) residue. nih.govresearcher.life
These advanced methodologies, from specialized cell lines to precise molecular assays, are collectively advancing our understanding of this compound, paving the way for potential therapeutic applications.
Computational Chemistry and Molecular Simulation Techniques
Computational methods provide a theoretical framework to predict and rationalize the experimental findings, offering insights into the molecular properties of this compound and its interactions with biological targets.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a powerful tool for calculating ground-state properties such as electron density, total energy, and molecular structure with a reasonable balance between computational cost and accuracy. mdpi.com For a molecule like this compound, DFT calculations can be used to determine its electronic properties, identify reactive sites, and understand its chemical reactivity, which underpins its biological activity. While specific DFT studies on this compound were not found, this methodology is widely applied to similar chemical structures to predict their behavior. mdpi.com
Molecular Docking: This computational technique predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov Docking is instrumental in drug discovery for predicting the binding mode of a ligand in the active site of a target protein. For instance, given that this compound inhibits TrxR, molecular docking could be employed to model its interaction with the enzyme's active site, potentially confirming the role of the selenocysteine residue. nih.govresearcher.life
Molecular Dynamics (MD) Simulations: MD is a computer simulation method for analyzing the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD simulations provide a view of the dynamic evolution of a system, offering detailed information on the conformational changes and stability of protein-ligand complexes. wikipedia.orgnih.gov Following a docking study, MD simulations could be used to refine the binding pose of this compound in its target protein and to calculate binding free energies, providing a more dynamic and realistic picture of the interaction. mdpi.com
High-Content Imaging and Morphological Profiling Approaches
High-content imaging (HCI) and morphological profiling have emerged as powerful tools in understanding the cellular effects of this compound. These approaches allow for the quantitative analysis of multiple cellular features, providing a detailed fingerprint of a compound's impact. nih.govnih.govresearchgate.net
Cell Painting, a specific morphological profiling assay, utilizes a cocktail of fluorescent dyes to stain various cellular compartments, including the nucleus, nucleoli, endoplasmic reticulum, Golgi apparatus, mitochondria, and the actin cytoskeleton. nih.govthermofisher.com Following staining, automated high-throughput microscopy captures images of the cells, from which sophisticated image analysis software extracts a vast number of morphological features—often exceeding 1,500—related to size, shape, texture, and fluorescence intensity. nih.govnih.govresearchgate.netthermofisher.com This data-rich profile can reveal subtle yet significant phenotypic changes induced by a compound. nih.govnih.govresearchgate.net
In the context of this compound research, these techniques are instrumental in assessing its influence on cellular architecture and health. For instance, automated high-content imaging is used to generate dose-response curves for both the inhibition of specific cellular processes and general toxicity. unige.ch By analyzing the morphological profiles of cells treated with this compound, researchers can gain insights into its mechanism of action and identify potential off-target effects. This methodology is particularly valuable for comparing the effects of this compound with other compounds and for understanding how it might influence complex cellular systems. diva-portal.org
Supramolecular and Dynamic Covalent Chemistry Applications
This compound's reactivity makes it a valuable tool in the fields of supramolecular and dynamic covalent chemistry. rsc.orgwikipedia.orgnih.gov Dynamic covalent chemistry involves the formation of covalent bonds that are reversible, allowing for the creation of dynamic molecular systems that can adapt to their environment. rsc.orgwikipedia.orgnih.govnih.gov
Thiol-mediated uptake (TMU) is a process by which certain molecules can enter cells through interactions with thiol groups on the cell surface. researchgate.netnih.gov This process often involves dynamic covalent exchange cascades. nih.govresearchgate.netresearchgate.net this compound has been identified as a potent and irreversible inhibitor of TMU. unige.chresearchgate.net
Research has shown that this compound is significantly more effective at inhibiting TMU than standard reagents like Ellman's reagent. researchgate.net Its mechanism of inhibition is believed to involve an irreversible covalent reaction with thiol groups, thereby disrupting the dynamic exchange processes necessary for uptake. unige.chresearchgate.net The efficiency of this compound as a TMU inhibitor highlights the importance of irreversible covalent interactions in shutting down this cellular entry pathway. researchgate.net Studies comparing a range of inhibitors have revealed that while reactivity is a factor, molecular recognition also plays a crucial role in the inhibitory potency. researchgate.net
| Compound | Inhibitory Activity (TMU) | Mechanism | Reference |
|---|---|---|---|
| This compound | Potent Inhibitor | Irreversible covalent modification of thiols | unige.chresearchgate.net |
| Ellman's Reagent | Weak Inhibitor | Reversible disulfide exchange | researchgate.net |
Dynamic covalent exchange cascades are fundamental to processes like TMU. nih.govresearchgate.netresearchgate.netnih.gov These cascades involve a series of reversible bond-forming and bond-breaking reactions, often with thiol groups. nih.govresearchgate.netresearchgate.net this compound, due to its ability to irreversibly react with thiols, serves as a tool to probe and disrupt these cascades. researchgate.net By observing how this compound affects these dynamic systems, researchers can gain a deeper understanding of the mechanisms that govern them. The study of such cascades is not limited to biological systems but is also a key area of interest in materials science for the development of dynamic polymers and other responsive materials. rsc.orgdiva-portal.org
Lentiviral vectors are commonly used in gene therapy and neuroscience research to deliver genetic material into cells. frontiersin.orggenewiz.com These vectors often utilize specific cell surface receptors for entry. frontiersin.orgmdpi.com The process of viral entry can sometimes involve thiol-mediated mechanisms, making it susceptible to inhibition by thiol-reactive compounds. nih.gov
Studies have explored the potential of TMU inhibitors, including compounds conceptually similar to this compound, to block the entry of lentiviral vectors. nih.govnih.govresearchgate.net For instance, research on SARS-CoV-2 pseudotyped lentivectors has shown that inhibitors of TMU can prevent viral entry into host cells. nih.govnih.gov While direct studies on this compound's effect on a wide range of lentiviruses are ongoing, its established role as a potent TMU inhibitor suggests it could be a valuable research tool in this area. researchgate.netnih.gov It is important to note that the effectiveness of such inhibitors can be dependent on the specific viral envelope proteins and the host cell type. mdpi.comnih.gov
| Inhibitor Type | Target | Effect | Reference |
|---|---|---|---|
| Thiol-Mediated Uptake Inhibitors | Cellular entry of SARS-CoV-2 pseudo-lentivectors | Inhibition of viral entry | nih.govnih.gov |
| This compound | Cytosolic delivery via ETP | Efficient inhibition | nih.gov |
| This compound | SC2 vector entry | Weak activation at 5 μM | nih.gov |
Spectroscopic (e.g., NMR Kinetics) and Chromatographic (e.g., HPLC) Methods for Reaction Monitoring and Product Analysis
To fully understand the interactions of this compound, particularly its covalent modification of target molecules, researchers rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically NMR kinetics, is a powerful tool for monitoring chemical reactions in real-time. magritek.comiastate.eduwisc.edu It provides detailed structural information about reactants, products, and any intermediates that may form. magritek.com By acquiring a series of NMR spectra over the course of a reaction, the rates of formation and consumption of different species can be determined, offering deep insights into the reaction mechanism and kinetics. magritek.comiastate.eduwisc.edu
High-Performance Liquid Chromatography (HPLC) is another essential analytical technique. nih.gov It is used to separate, identify, and quantify the different components in a mixture. nih.gov In the context of this compound research, HPLC is crucial for analyzing the products of its reactions with thiols and other nucleophiles. By coupling HPLC with a detector like a UV-Vis or mass spectrometer, researchers can accurately determine the purity of products and quantify the extent of a reaction. nih.gov The combination of online NMR and HPLC provides a comprehensive platform for reaction monitoring, allowing for the correlation of structural information from NMR with the quantitative data from HPLC. nih.govresearchgate.net
Emerging Research Directions and Translational Perspectives
Development of Supercinnamaldehyde Analogues as Advanced Chemopreventive Agents
The search for effective cancer chemopreventive agents, which can halt or reverse the process of carcinogenesis, is a significant area of research. psu.edu this compound (SCA) and its derivatives have emerged as promising candidates in this field. nih.gov The core strategy revolves around creating novel analogues of SCA that demonstrate enhanced cytoprotective and anti-inflammatory activities. nih.gov
A key mechanism of action for these compounds is the induction of phase 2 cytoprotective enzymes. nih.gov This is achieved through the inhibition of Keap1, a protein that represses the transcription factor Nrf2. nih.gov By inhibiting Keap1, Nrf2 is activated, leading to the transcription of genes encoding these protective enzymes. nih.gov Research on novel analogues of 1-methyl-3-(2-oxopropylidene)indolin-2-one, the parent compound of this compound, has shown that these compounds can induce Nrf2-dependent phase 2 enzymes. nih.gov This effect was confirmed in studies using mouse embryonic fibroblasts (MEFs), where the induction was observed in Keap1+/+ MEFs but not in Keap1-/- MEFs. nih.gov
In addition to their cytoprotective effects, these SCA analogues also exhibit anti-inflammatory properties by suppressing NF-κB signaling. nih.gov This dual action of inducing a cytoprotective response while inhibiting inflammation makes them strong candidates for further development as chemopreventive agents. nih.gov The development of such agents is crucial, considering the limitations of traditional cancer therapies. jfda-online.com
| Parent Compound | Analogue Type | Mechanism of Action | Desired Outcome |
| 1-methyl-3-(2-oxopropylidene)indolin-2-one (this compound) | 3-(2-oxoethylidene)indolin-2-one derivatives | Induction of Nrf2-dependent phase 2 enzymes via Keap1 inhibition; Suppression of NF-κB signaling | Enhanced chemopreventive effects through combined cytoprotective and anti-inflammatory activities. nih.gov |
Identification and Optimization of Lead Compounds for Anticancer Therapy
The indolin-2-one chemical scaffold, which forms the basis of this compound, is a versatile structure for discovering new anticancer agents. nih.govcam.ac.uk For instance, the well-known tyrosine kinase inhibitor, sunitinib, is an arylideneindolin-2-one compound. nih.govcam.ac.uk Researchers are actively synthesizing and evaluating novel derivatives of this compound to identify lead compounds for anticancer therapy. nih.govcam.ac.ukoatext.com
One promising approach involves targeting thioredoxin reductase (TrxR), an enzyme that is often overexpressed in cancer cells and plays a crucial role in redox homeostasis and cell proliferation. nih.gov Studies have shown that certain this compound analogues, particularly those with N-butyl and N-benzyl substituents, exhibit strong cytotoxicity towards human colorectal and breast carcinoma cells. nih.govcam.ac.uk This cytotoxicity is attributed to their potent inhibitory activity against TrxR. nih.govcam.ac.uk
The mechanism of TrxR inhibition by these compounds involves the targeting of the selenocysteine (B57510) (Sec) residue in the enzyme's active site. nih.govcam.ac.uk This leads to cellular Trx oxidation, increased oxidative stress, and the activation of signaling pathways that promote cell death, such as the p38 and JNK mitogen-activated protein kinase (MAPK) pathways. nih.govcam.ac.uk The selectivity of these compounds for TrxR over other antioxidant enzymes like glutathione (B108866) reductase makes them attractive as potential drug leads. nih.govcam.ac.uk The optimization of these lead compounds aims to enhance their anticancer efficacy and improve their pharmacokinetic properties. nih.gov
Exploration of this compound’s Modulatory Effects on Other Ion Channels
This compound is a known activator of the transient receptor potential ankyrin 1 (TRPA1) ion channel. medchemexpress.comcaymanchem.commolnova.com It activates TRPA1 through the covalent modification of cysteine residues. medchemexpress.comcaymanchem.com TRPA1 is a non-selective cation channel involved in the detection of noxious stimuli, including cold temperatures and various chemical irritants. acs.orgnih.govnih.gov The activation of TRPA1 by compounds like this compound can stimulate sensory neurons. google.com
While the interaction of this compound with TRPA1 is well-documented, there is growing interest in exploring its modulatory effects on other ion channels. The TRP channel family is diverse, and its members are involved in a wide range of physiological processes. nih.gov For example, some TRP channels are involved in pain perception, and their modulation could offer new therapeutic avenues for analgesia. tandfonline.com
The bimodal action of some TRPA1 modulators, which can activate the channel at low concentrations and inhibit it at higher concentrations, suggests complex regulatory mechanisms that may also be relevant for other ion channels. nih.gov Understanding how this compound and its analogues interact with a broader range of ion channels could reveal new therapeutic targets and applications beyond its current known effects.
Integration into Dynamic Covalent Systems for Enhanced Cellular Delivery Mechanisms
A significant challenge in drug development is ensuring the effective delivery of therapeutic agents to their target cells. Dynamic covalent chemistry offers a promising solution for creating advanced drug delivery systems. rsc.org This approach utilizes reversible covalent bonds to construct nanocarriers that can adapt to their environment and release their cargo in response to specific stimuli. nih.gov
This compound and its parent compound, cinnamaldehyde (B126680), are being explored for integration into these dynamic covalent systems. mdpi.comdntb.gov.ua For example, cinnamaldehyde can be conjugated to polymers through stimuli-responsive linkages, such as imine or acetal (B89532) bonds, which are sensitive to changes in pH. mdpi.commdpi.com This allows for the controlled release of the compound in the acidic tumor microenvironment. dntb.gov.ua
Furthermore, the inherent reactivity of the aldehyde group in cinnamaldehyde can be leveraged. mdpi.com Researchers have developed self-amplifying drug delivery systems where the release of cinnamaldehyde from a polymer backbone can generate reactive oxygen species (ROS). nih.gov This, in turn, can trigger further degradation of the polymer, leading to an accelerated release of the encapsulated drug. nih.gov Such systems hold great potential for improving the therapeutic efficacy of anticancer drugs by ensuring their targeted and efficient delivery. researchgate.net
Contribution to Fundamental Understanding of Oxidative Stress and Redox Homeostasis in Biological Systems
This compound and its related compounds are valuable tools for investigating the fundamental roles of oxidative stress and redox homeostasis in biological systems. Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is implicated in a wide range of diseases, including cancer. nih.govresearchgate.net
Cinnamaldehyde has been shown to modulate cellular redox balance. nih.govresearchgate.netsci-hub.se It can act as an antioxidant, protecting cells from oxidative damage. nih.govresearchgate.net For instance, it has been shown to protect myotubes from hydrogen peroxide-induced atrophy by maintaining the cellular redox balance and inhibiting proteolytic systems. nih.govresearchgate.net Conversely, at higher concentrations or in specific contexts, cinnamaldehyde can promote ROS production, leading to oxidative stress and cell death, an effect that is being explored for cancer therapy. theiet.org
By studying the effects of this compound and its analogues on cellular processes, researchers can gain a deeper understanding of the intricate mechanisms that govern redox homeostasis. This includes the regulation of antioxidant enzymes, the interplay between different signaling pathways, and the role of oxidative stress in both normal physiology and disease states. sci-hub.sefrontiersin.org
Opportunities for Synergistic Therapeutic Strategies
The multifaceted biological activities of this compound and its parent compound, cinnamaldehyde, open up numerous opportunities for synergistic therapeutic strategies, particularly in cancer treatment. jfda-online.com Combining cinnamaldehyde or its derivatives with existing chemotherapeutic drugs or other treatment modalities has the potential to enhance anticancer efficacy and overcome drug resistance. mdpi.comencyclopedia.pub
Several studies have demonstrated the synergistic effects of cinnamaldehyde in combination with conventional cancer therapies. For example, it has been shown to enhance the cytotoxic effects of 5-fluorouracil (B62378) and oxaliplatin (B1677828) in colorectal cancer cells. mdpi.com Similarly, combination treatment with 2′-hydroxycinnamaldehyde and temozolomide (B1682018) has shown promising results in glioblastoma models. mdpi.comencyclopedia.pub
The mechanisms underlying these synergistic effects are diverse and can include the modulation of apoptosis-related proteins, inhibition of cell proliferation, and reversal of the epithelial-mesenchymal transition. mdpi.comencyclopedia.pub Furthermore, combining cinnamaldehyde with therapies like hyperthermia has been shown to increase ROS production and induce apoptosis in non-small cell lung cancer cells. nih.gov These findings highlight the potential of incorporating this compound and its analogues into combination therapies to create more effective and targeted cancer treatments. spandidos-publications.com
Conclusion and Future Research Trajectories
Synthesis of Key Academic Findings on Supercinnamaldehyde’s Biological Roles
This compound is primarily recognized in academic literature as a potent and selective activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. medchemexpress.comcaymanchem.com TRPA1 is a crucial sensory channel expressed in nociceptive neurons, which are responsible for detecting painful or noxious stimuli. caymanchem.combioworld.com
The primary mechanism of action involves the covalent modification of cysteine residues within the TRPA1 channel protein. medchemexpress.combioworld.com As an electrophile, this compound reacts with these specific amino acids, leading to the opening of the ion channel. bioworld.com This activation is characterized by a half-maximal effective concentration (EC50) value of approximately 0.8 μM. medchemexpress.commedchemexpress.com The TRPA1 channel itself is a polymodal sensor, implicated in detecting a wide array of stimuli including chemical irritants, temperature changes, and mechanical stress. nih.govnih.gov
Table 1: Chemical and Biological Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (3E)-1-methyl-3-(2-oxopropylidene)indol-2-one | N/A |
| CAS Number | 70351-51-8 | medchemexpress.comcaymanchem.com |
| Molecular Formula | C12H11NO2 | caymanchem.com |
| Molecular Weight | 201.22 g/mol | medchemexpress.com |
| Primary Target | Transient Receptor Potential Ankyrin 1 (TRPA1) | medchemexpress.comcaymanchem.com |
| Mechanism of Action | Covalent modification of cysteine residues | medchemexpress.combioworld.com |
| EC50 Value | 0.8 μM | medchemexpress.commedchemexpress.com |
Identification of Unexplored Mechanistic Aspects and Research Gaps
Despite the identification of TRPA1 as its primary target, the broader biological roles and downstream consequences of this compound activation remain largely unexplored. A significant research gap exists in understanding the full spectrum of its cellular and physiological effects beyond initial channel activation.
Key unexplored mechanistic aspects include:
Downstream Signaling Pathways: The specific intracellular signaling cascades that are initiated following this compound-induced TRPA1 activation are not fully elucidated.
Off-Target Effects: Comprehensive studies to identify potential secondary or off-target interactions of this compound within biological systems are lacking.
Structure-Activity Relationship (SAR): A detailed understanding of how the specific structural features of the this compound molecule contribute to its potency and selectivity for TRPA1 is an area requiring further investigation.
Ca²⁺-Dependent Modulation: The role of calcium in modulating TRPA1 is complex and not fully understood, representing a significant gap in evaluating the functional outcomes of activators like this compound. nih.gov
Physiological and Pathophysiological Roles: While TRPA1 is linked to various physiological and disease states, the specific outcomes of its activation by this compound in these contexts need dedicated study. nih.gov
Future Directions in Rational Design and Synthesis of Novel Derivatives
The defined structure of this compound provides a scaffold for the rational design and synthesis of novel derivatives with potentially enhanced or modified properties. Future research can focus on creating analogues to probe the structure-activity relationship and develop new chemical tools or therapeutic leads.
Potential strategies for the synthesis of novel derivatives include:
Modification of the Indole (B1671886) Ring: Introducing various substituents onto the indole ring system could modulate the compound's electronic properties and steric profile, potentially altering its interaction with the TRPA1 channel.
Alteration of the Oxopropylidene Side Chain: The electrophilic nature of the α,β-unsaturated ketone is crucial for its covalent modification mechanism. nih.gov Altering this side chain could fine-tune its reactivity, leading to derivatives with different activation kinetics or potency.
Systematic SAR Studies: Synthesizing a library of derivatives based on the this compound scaffold would enable systematic studies to map the key molecular features required for potent and selective TRPA1 activation. nih.gov The synthesis of related indole derivatives has been explored, providing potential starting points for creating novel this compound analogues. derpharmachemica.comnih.govrsc.org
Potential for Integration with Multi-Omics Data Analysis in Future Research
The application of multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased strategy to comprehensively understand the biological impact of this compound. elifesciences.org Such an integrated analysis could move beyond the single target of TRPA1 to reveal systems-level changes.
Future research integrating multi-omics could focus on:
Transcriptomic Analysis: To identify changes in gene expression in cells or tissues following exposure to this compound, revealing the genetic pathways that are modulated by TRPA1 activation.
Proteomic Analysis: To quantify changes in protein expression and post-translational modifications, providing insight into the functional cellular response.
Metabolomic Analysis: To profile changes in small molecule metabolites, which could uncover novel metabolic pathways affected by this compound-induced ion channel activity.
Integrated Network Biology: By combining these datasets, researchers can construct comprehensive models of the cellular response, identifying key nodes and pathways that are perturbed and generating new hypotheses about the compound's mechanism of action. acs.org
Broader Implications in Chemical Biology and Material Science through Supramolecular Principles
The unique chemical structure of this compound presents opportunities for its application in the broader fields of chemical biology and material science, particularly through the lens of supramolecular chemistry.
Chemical Biology: this compound can serve as a parent compound for the development of chemical probes. nih.gov By attaching reporter tags (e.g., fluorophores or biotin) to derivatives that retain TRPA1 activity, researchers could create tools to visualize and study the localization, trafficking, and dynamics of TRPA1 channels in living cells.
Supramolecular Chemistry and Material Science: Supramolecular chemistry involves the self-assembly of molecules into larger, ordered structures through non-covalent interactions. wikipedia.org Small molecules like this compound can be designed to act as building blocks for such assemblies. nih.gov This could lead to the development of novel "smart" materials where the release or activity of the compound is controlled by external stimuli. For example, incorporating this compound derivatives into supramolecular hydrogels or nanoparticles could enable targeted delivery and controlled activation of TRPA1 channels in specific tissues or cellular environments. nih.govaceec.ac.in
Q & A
Basic Research Questions
Q. How should Supercinnamaldehyde be handled and stored to ensure stability and safety in laboratory settings?
- Methodological Answer :
- Storage : Store at -20°C in tightly sealed containers to prevent degradation. Stability is maintained for ≥4 years under these conditions .
- Handling : Use protective gloves (impermeable material), goggles, and N95 masks to avoid skin/eye contact or inhalation. Work in a well-ventilated area or fume hood. Avoid aqueous storage for >24 hours due to instability .
- Emergency Measures : In case of skin contact, wash with soap/water; for eye exposure, rinse with water for ≥10 minutes .
Q. What solvents and methods are recommended for preparing this compound stock solutions?
- Methodological Answer :
- Solubility Table :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Ethanol | ~2 | Suitable for short-term use |
| DMSO/DMF | ~20 | Preferred for high-concentration stocks |
| PBS (pH 7.2) | ~0.25 | Dilute from DMSO stock (1:3 ratio) |
- Procedure : Dissolve in DMSO first, then dilute with PBS. Degas solvents with inert gas (e.g., nitrogen) to prevent oxidation. Avoid water-based buffers for long-term storage .
Q. What are the primary biochemical applications of this compound in cellular studies?
- Methodological Answer :
- TRPA1 Activation : Used at 0.8 µM EC50 to study nociception via covalent modification of TRPA1 cysteine residues. Include controls (e.g., TRPA1 inhibitors like HC-030031) to validate specificity .
- Anti-Inflammatory Assays : Assess NF-κB inhibition via luciferase reporter assays in macrophage models (e.g., RAW 264.7 cells) .
Advanced Research Questions
Q. How does this compound’s dual role in NF-κB inhibition and Nrf2 activation impact experimental design in inflammation studies?
- Methodological Answer :
- Pathway Crosstalk : Design time-course experiments to differentiate early NF-κB suppression (e.g., TNF-α reduction) from delayed Nrf2-mediated antioxidant responses (e.g., HO-1 upregulation). Use siRNA knockdowns to isolate pathways .
- Data Contradictions : Discrepancies may arise due to cell-type variability (e.g., epithelial vs. immune cells) or concentration thresholds. Validate with qPCR (Nrf2 targets) and ELISA (NF-κB cytokines) .
Q. What experimental controls are critical when studying TRPA1 activation by this compound?
- Methodological Answer :
- Negative Controls : Use TRPA1-knockout cells or antagonists (e.g., A-967079) to confirm target specificity.
- Redox Controls : Include reducing agents (e.g., DTT) to test reversibility, as TRPA1 activation relies on cysteine oxidation .
- Solvent Controls : Account for DMSO effects (≤0.1% final concentration) in calcium imaging or patch-clamp assays .
Q. How can researchers resolve contradictions in reported EC50 values for TRPA1 activation across studies?
- Methodological Answer :
- Variables to Assess :
- Cell Type : HEK293 vs. primary neurons may show differing sensitivity.
- Assay Conditions : Calcium flux (Fluo-4) vs. electrophysiology (patch-clamp) may yield variability.
- Batch Variability : Verify compound purity via HPLC (≥95% by UV/Vis at 260/324 nm) .
- Standardization : Pre-treat cells with protease inhibitors to prevent receptor degradation during assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
